molecular formula C7H17N3O2 B1437097 3-[(3-Methoxypropyl)amino]propanohydrazide CAS No. 1040687-95-3

3-[(3-Methoxypropyl)amino]propanohydrazide

Cat. No. B1437097
M. Wt: 175.23 g/mol
InChI Key: GYBZCMULVAQARB-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula.



Synthesis Analysis

This involves the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.



Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and conformational analysis.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity, the conditions required for the reactions, and the products formed.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity, basicity, reactivity, etc.).


Scientific Research Applications

Antioxidant and Anticancer Activity

3-[(3-Methoxypropyl)amino]propanohydrazide derivatives demonstrate significant antioxidant and anticancer activities. A study showed that certain derivatives have antioxidant activity higher than ascorbic acid and exhibit cytotoxicity against specific cancer cell lines, like human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 (Tumosienė et al., 2020).

Catalytic Amination

This compound plays a role in catalytic amination processes. Research on the amination of 1-methoxy-2-propanol by ammonia demonstrated its utility in producing 2-amino-1-methoxypropane with high selectivity, indicating its potential in chemical synthesis (Bassili & Baiker, 1990).

Synthesis of Heterocyclic Compounds

3-[(3-Methoxypropyl)amino]propanohydrazide derivatives are utilized in the synthesis of various heterocyclic compounds. These include pyrazolones, pyrimidines, and benzothiopyranones, showcasing the compound's versatility in organic synthesis (Shi, Wang, & Schlosser, 1996).

Complexation with Metals

Studies have explored its complexation behavior with metals like copper. This aspect is particularly relevant in boiler water treatment, where such complexation can play a significant role (Kumbhar et al., 1990).

Dye Synthesis

It's also involved in the synthesis of azo dyes. The compound's derivatives have been used to create isomeric pairs of heterocyclic azo dyes, which can be significant in the textile and pigment industries (Wang et al., 2018).

Schiff Base Formation

The compound is instrumental in forming Schiff bases, which have applications ranging from catalysis to corrosion inhibition. These bases, formed from 3-[(3-Methoxypropyl)amino]propanohydrazide derivatives, show notable efficiency in protecting mild steel from corrosion in acidic solutions (Gupta et al., 2016).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.


Future Directions

This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties.


Please consult with a qualified professional or refer to specific scientific literature for detailed information.


properties

IUPAC Name

3-(3-methoxypropylamino)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N3O2/c1-12-6-2-4-9-5-3-7(11)10-8/h9H,2-6,8H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYBZCMULVAQARB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNCCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Methoxypropyl)amino]propanohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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